molecular formula C14H10ClN B5821290 2-(2-chlorophenyl)indolizine

2-(2-chlorophenyl)indolizine

Cat. No.: B5821290
M. Wt: 227.69 g/mol
InChI Key: SXCHNWLJMMYWHE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)indolizine (CAS 551930-68-8) is a high-purity chemical reagent for research and development. This compound features the indolizine scaffold, a fused bicyclic nitrogen heterocycle recognized in medicinal chemistry for its planar structure and extended conjugation, which facilitates interactions with biological targets . Indolizine derivatives are investigated for diverse biological activities, with significant focus on their potential as anticancer agents . The specific substitution pattern of the 2-chlorophenyl group on the indolizine core is of interest for structure-activity relationship (SAR) studies, as substitutions on the pyrrole ring are known to influence the compound's biological profile . Research on functionalized indolizines shows they can exhibit promising inhibitory activity against various human tumor cell lines and may act through mechanisms such as the inhibition of tubulin polymerization, a key target in anticancer drug discovery . Furthermore, some indolizine-carbonitrile derivatives have demonstrated potent in-vitro antifungal and antibacterial activities, suggesting potential for developing new antimicrobial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements in indolizine chemistry and biology.

Properties

IUPAC Name

2-(2-chlorophenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-14-7-2-1-6-13(14)11-9-12-5-3-4-8-16(12)10-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCHNWLJMMYWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed cyclization of 2-(2-enynyl)pyridines with various nucleophiles, which simultaneously forms a C–N bond and a remote carbon–nucleophile bond . Another approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes . These methods provide efficient and straightforward access to indolizine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can introduce various functional groups into the indolizine ring.

Scientific Research Applications

2-(2-Chlorophenyl)indolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The indolizine ring can interact with various biological receptors, leading to different biological effects. For example, it may inhibit certain enzymes or bind to specific receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

    Indole: Another nitrogen-containing heterocycle with similar biological activities.

    Indolizidine: A related compound with a similar structure but different biological properties.

    Pyrrole: A simpler nitrogen-containing heterocycle with diverse applications.

Uniqueness: 2-(2-Chlorophenyl)indolizine is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other indolizine derivatives. This makes it a valuable compound for various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)indolizine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between 2-chlorobenzoyl chloride and indolizine precursors under anhydrous conditions. Triethylamine is commonly used as a base to facilitate acyl chloride activation. Optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for improved yield). Reaction progress can be monitored via TLC or HPLC to minimize byproducts like hydrolyzed intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming substituent positions on the indolizine core. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. PubChem-derived computational data (e.g., InChIKey) can supplement experimental results .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

  • Methodological Answer : Common impurities include oxidized derivatives (e.g., nitroso compounds) and unreacted starting materials. Analytical HPLC with UV detection or GC-MS can isolate and identify these impurities. For example, residual 4-chlorobenzoyl chloride may appear as a peak with retention time distinct from the target compound. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. What are the critical considerations for designing stable formulations in experimental settings?

  • Methodological Answer : Stability is influenced by light, temperature, and humidity. Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT). Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal degradation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, concentration ranges). Perform dose-response curves under standardized conditions (e.g., IC₅₀ in triplicate). Structure-Activity Relationship (SAR) studies can isolate key functional groups; for example, replacing the 2-chlorophenyl moiety with 4-chlorophenyl may alter antimicrobial efficacy. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational strategies predict binding affinity against biological targets?

  • Methodological Answer : Molecular docking (e.g., Schrödinger’s Maestro) and molecular dynamics simulations assess interactions with targets like SARS-CoV-2 protease. Use the Glide module for docking precision and Prime for binding energy calculations. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants). QSAR models trained on indolizine derivatives improve predictive accuracy .

Q. How do structural modifications influence physicochemical properties and bioactivity?

  • Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups at the indolizine 3-position) to modulate logP and solubility. For instance, adding a methylbenzoyl group increases lipophilicity, enhancing blood-brain barrier penetration. Use Hammett constants to predict electronic effects on reactivity. Parallel synthesis and high-throughput screening (HTS) rapidly evaluate libraries of analogs .

Q. What experimental approaches elucidate metabolic pathways in pharmacological studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (glucuronides) can be identified. Stable isotope labeling tracks metabolic fate in vivo. Computational tools like Meteor (Lhasa Limited) predict plausible pathways for prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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